molecular formula C18H12N2OS2 B125127 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 142465-09-6

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B125127
CAS No.: 142465-09-6
M. Wt: 336.4 g/mol
InChI Key: JWFKCKHXCWRVDN-UHFFFAOYSA-N
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Description

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the reaction of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate in the presence of sodium hydride in dimethylformamide (DMF) solution . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired thieno[2,3-d]pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the aromatic rings in its structure allow for π-π interactions with aromatic amino acids in protein active sites, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone
  • 5-ethoxycarbonyl-2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinone

Uniqueness

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFKCKHXCWRVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353973
Record name 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142465-09-6
Record name 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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